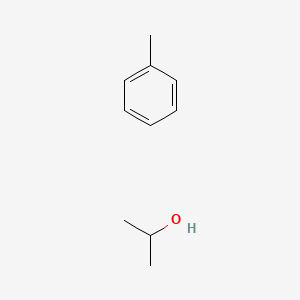
Toluene isopropyl alcohol
Cat. No. B8416681
M. Wt: 152.23 g/mol
InChI Key: FZJCXIDLUFPGPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05428099
Procedure details


Isobutylene/para-methylstyrene/para-diethanolaminomethylstyrene copolymer was prepared in accordance with the technique of U.S. Pat. No. 5,162,445 which is incorporated by reference herein. In the nucleophilic substitution reaction, 500 g of isobutylene/p-methylstyrene/p-bromomethylstyrene copolymer (1.7 mole % p-methylstyrene, 0.7 mole % p-bromomethylstyrene 30 ML @ 125° C.) was dissolved in 2267 g of toluene in a 5-liter resin flask under nitrogen to form an 18 wt. % solution. Then 24.6 g diethanol amine (Aldrich, 99%) in 567 g of isopropanol was added slowly with stirring at room temperature to give a 14.9 wt % polymer solution in an 80/20 (weight/weight) toluene/isopropanol solvent blend. The solution was heated with stirring under nitrogen to reflux at about 87° C. for 3 hours before being allowed to cool. The polymer was recovered by precipitation and kneading in isopropanol. The recovered "wet" polymer was further purified by washing and kneading in a 50/50, water/methanol mixture to complete the removal of unreacted diethanolamine and then vacuum-oven dried at 70° C. for 48 hours with 0.2 wt. % BHT mixed as an antioxidant. The polymer was characterized by 'H NMR and showed the complete conversion of p-bromomethyl to diethanolaminomethyl functionality (0.7 mole % DEA).
Name
isobutylene p-methylstyrene p-bromomethylstyrene
Quantity
500 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1.BrCC1C=CC(C=C)=CC=1.N(CCO)CCO>C1(C)C=CC=CC=1.C(O)(C)C.C1(C)C=CC=CC=1.C(O)(C)C>[CH3:3][C:2](=[CH2:1])[CH3:4].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1 |f:0.1.2,6.7,8.9|
|
Inputs


Step One
|
Name
|
isobutylene p-methylstyrene p-bromomethylstyrene
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)=C.CC1=CC=C(C=C)C=C1.BrCC1=CC=C(C=C)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
24.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)CCO
|
|
Name
|
|
|
Quantity
|
567 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
2267 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C.C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form an 18 wt. % solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring under nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux at about 87° C. for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The polymer was recovered by precipitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The recovered "wet" polymer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was further purified
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the removal of unreacted diethanolamine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum-oven dried at 70° C. for 48 hours with 0.2 wt. % BHT
|
|
Duration
|
48 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed as an antioxidant
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)=C.CC1=CC=C(C=C)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
